N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies. PAC-1 has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its anticancer properties. Preclinical studies have shown that PAC-1 can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. PAC-1 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Wirkmechanismus
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway. Procaspase-3 is activated by cleavage into its active form, caspase-3, which then cleaves various cellular proteins leading to apoptosis. PAC-1 has also been found to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Biochemical and Physiological Effects:
PAC-1 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to inducing apoptosis and autophagy, PAC-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of PAC-1 is its specificity for cancer cells, which minimizes toxicity in normal cells. PAC-1 is also stable in physiological conditions, making it suitable for in vivo studies. However, one limitation of PAC-1 is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For PAC-1 research include optimization of the synthesis method to improve yield and purity, development of more water-soluble derivatives, and evaluation of its efficacy in animal models. PAC-1 can also be combined with other anticancer agents to enhance its efficacy and minimize resistance. Furthermore, the potential of PAC-1 as a diagnostic tool for cancer detection and monitoring can also be explored.
Conclusion:
PAC-1 is a promising anticancer agent that has shown significant potential in preclinical studies. Its ability to induce apoptosis and autophagy, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its synthesis, improve its solubility, and evaluate its efficacy in animal models.
Synthesemethoden
PAC-1 can be synthesized by reacting 2-(1-piperidinyl)aniline with carbon disulfide and chloroacetic acid. The reaction yields N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, which can be purified using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(18)15-14(19)16-12-7-3-4-8-13(12)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYBRNSQPNGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.